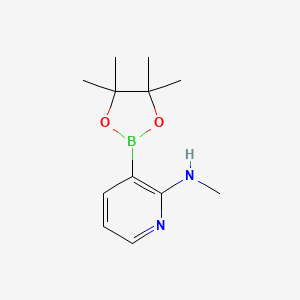

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Description

Properties

IUPAC Name |

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-15-10(9)14-5/h6-8H,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTCGRLJPDOTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine typically involves the borylation of a pyridine derivative. One common method involves the reaction of a pyridine precursor with a boron reagent such as pinacolborane in the presence of a palladium catalyst. The reaction conditions often include a solvent like dioxane and a base such as potassium carbonate, with the reaction being carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Halogenated reagents and bases.

Major Products

The major products formed from these reactions include boronic acids, reduced pyridine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Medicine: Investigated for its role in the synthesis of pharmaceuticals and as a building block for drug discovery.

Industry: Utilized in the production of advanced materials and as a reagent in various industrial chemical processes

Mechanism of Action

The mechanism by which N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine exerts its effects involves the interaction of the boronate ester group with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features, molecular weights, and substituent positions of the target compound with its analogues:

Reactivity in Cross-Coupling Reactions

- Boronate Position : Boronate at C3 (target) vs. C5 () alters electronic effects. C3 substitution may enhance conjugation in the pyridine ring, affecting regioselectivity in Suzuki reactions .

- Steric Effects : Dimethylamine () and isobutyl groups () reduce reaction rates due to steric hindrance, whereas methylamine (target) offers moderate reactivity .

Biological Activity

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that compounds similar to this compound often exhibit inhibitory activity against various enzymes involved in cell signaling pathways. Specifically, they may act as inhibitors of kinases such as GSK-3β and ROCK-1, which are implicated in several diseases including cancer and neurodegenerative disorders.

Antiproliferative Effects

Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve the inhibition of crucial signaling pathways that promote cell growth and survival. For example:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 0.045 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung) | 0.067 | Inhibits proliferation through GSK-3β inhibition |

| HeLa (Cervical) | 0.055 | Promotes cell cycle arrest |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using BV-2 microglial cells indicated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-6 | 1200 | 400 | 66.67% |

| TNF-α | 800 | 200 | 75% |

Case Study 1: Cancer Therapy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in combination with existing chemotherapeutics. The results demonstrated enhanced cytotoxicity in resistant cancer cell lines when combined with standard treatments.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could mitigate neuronal loss by modulating oxidative stress pathways.

Q & A

Q. What are the standard synthetic routes for preparing N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, where a brominated pyridine precursor reacts with bis(pinacolato)diboron. Key steps include:

- Catalysts : Pd(dppf)Cl₂ or other palladium complexes (e.g., Pd(PPh₃)₄) .

- Conditions : Reactions are performed under inert atmospheres (N₂/Ar) in anhydrous solvents (dioxane, THF) at 80–100°C. Base additives like potassium acetate are critical for deprotonation .

- Purification : Crystallization from polar/non-polar solvent mixtures (e.g., EtOAc/hexane) is common to achieve high purity (>95%) .

Q. How is the compound characterized to confirm structural integrity?

Standard analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns on the pyridine and boronic ester groups. The boron atom’s quadrupolar relaxation broadens adjacent proton signals .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., MW = 234.10 g/mol for the base compound) .

- Elemental Analysis : Validates purity and stoichiometry, especially for novel derivatives .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile building block in:

- Suzuki-Miyaura Cross-Couplings : Enables C–C bond formation with aryl/heteroaryl halides, critical for synthesizing biaryl motifs in drug candidates .

- Protodeboronation Studies : The boronic ester group’s stability under acidic/basic conditions is evaluated for reaction optimization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the boronic ester moiety in cross-coupling reactions?

- Steric Hindrance : The tetramethyl dioxaborolan group enhances stability but may reduce reactivity with bulky substrates. Computational studies (DFT) help predict steric thresholds .

- Electronic Effects : Electron-withdrawing groups on the pyridine ring (e.g., CF₃) increase electrophilicity, accelerating transmetalation in Pd-catalyzed reactions .

- Contradictions : Some studies report unexpected regioselectivity when coupling with ortho-substituted aryl halides, necessitating mechanistic reinvestigation .

Q. What strategies mitigate hydrolysis of the boronic ester during storage or reaction?

- Storage : Keep at 2–8°C under inert gas (Ar) with desiccants to prevent moisture ingress .

- Reaction Design : Use aprotic solvents (DMF, THF) and avoid aqueous bases unless required. In situ protection with diols can stabilize boronates .

- Data Contradictions : While anhydrous conditions are standard, some protocols use controlled water traces to enhance catalytic turnover, requiring empirical optimization .

Q. How can computational modeling guide the design of derivatives for targeted drug discovery?

- Docking Studies : Molecular dynamics simulations predict binding affinity to targets like kinases or proteases, leveraging the pyridine-boronate scaffold’s hydrogen-bonding capacity .

- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, addressing challenges like the compound’s moderate LogP (~2.5) .

Methodological Challenges and Solutions

Q. Why do some synthetic protocols yield low conversion rates despite optimized conditions?

- Catalyst Poisoning : Trace impurities (e.g., sulfur-containing compounds) deactivate Pd catalysts. Pre-purification of reagents via column chromatography or distillation is advised .

- Side Reactions : Competitive protodeboronation or homocoupling may occur. Adding ligands (e.g., XPhos) or lowering reaction temperatures can suppress these pathways .

Q. How to resolve discrepancies in NMR data for boron-containing analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.